molecular formula C16H24N2O2 B6032523 2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol

2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol

Cat. No. B6032523
M. Wt: 276.37 g/mol
InChI Key: XPFLIMSNUYBZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors, including the adenosine A2A receptor and the histone deacetylase enzyme. These effects may be responsible for the compound's ability to inhibit cancer cell growth and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit cancer cell growth in vitro and in vivo, reduce inflammation, and modulate the activity of certain enzymes and receptors. These effects may be useful in the development of new treatments for cancer, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol in lab experiments is its ability to modulate the activity of certain enzymes and receptors. This makes it a useful tool for studying the role of these molecules in various biological processes. However, one limitation is the lack of understanding of the compound's mechanism of action. This makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol. One direction is to further investigate the compound's mechanism of action. This may provide insights into its potential use in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore the use of this compound in combination with other drugs or therapies. This may enhance its effectiveness and reduce any potential side effects. Additionally, more studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been reported in several research articles. One method involves the reaction of 2-methoxy-5-bromomethylphenol with 1-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-amine in the presence of a palladium catalyst. Another method involves the reaction of 2-methoxy-5-hydroxymethylphenol with 1-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-amine in the presence of a Lewis acid catalyst. Both methods have been found to be effective in synthesizing this compound.

Scientific Research Applications

2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects, including its ability to modulate the activity of certain enzymes and receptors. This compound has been used in studies related to cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-methoxy-5-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-14-4-3-7-17(14)8-9-18(12)11-13-5-6-16(20-2)15(19)10-13/h5-6,10,12,14,19H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFLIMSNUYBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.